Iodomethyltrimethylammonium iodide

Vue d'ensemble

Description

Iodomethyltrimethylammonium iodide is a quaternary ammonium compound that is not directly discussed in the provided papers. However, similar compounds such as alkyltrimethylammonium chlorides (ATMACs) and cetyltrimethylammonium bromide (CTAB) have been studied for their environmental presence and analytical determination, respectively . These compounds are structurally related to iodomethyltrimethylammonium iodide, sharing the trimethylammonium core with varying alkyl groups and halide counterions.

Synthesis Analysis

The synthesis of related compounds involves the formation of quaternary ammonium salts with different halide ions. For example, cetyltrimethylammonium polyiodides were synthesized and analyzed for their crystal structures, which provides insight into the potential synthesis of iodomethyltrimethylammonium iodide . The synthesis process typically involves the reaction of tertiary amines with alkyl halides or the use of iodine to form polyiodides with quaternary ammonium cations.

Molecular Structure Analysis

The molecular structure of iodomethyltrimethylammonium iodide can be inferred from studies on similar compounds. For instance, the structures of (ferrocenylmethyl)trimethylammonium iodide and hexa-N-methylferrocene-1,1'-diylbis(methylammonium iodide) were determined using single crystal X-ray diffraction . These structures reveal a three-dimensional network of C-H...I- interactions, which are likely to be present in iodomethyltrimethylammonium iodide as well.

Chemical Reactions Analysis

The chemical reactions involving quaternary ammonium compounds typically include ion-pair formation and interactions with various ions in solution. For example, in the determination of iodide in iodized table salt, CTAB was used as an ion-pairing agent to facilitate the electrochemical detection of iodide . This suggests that iodomethyltrimethylammonium iodide could also participate in similar ion-pairing reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodomethyltrimethylammonium iodide can be extrapolated from related compounds. The alkyltrimethylammonium chlorides were analyzed in river water samples, indicating their stability and persistence in environmental samples . The electrical conductivities of cetyltrimethylammonium polyiodides were measured, showing that these compounds behave as intrinsic conducting materials and that their conductivity increases with temperature . These findings suggest that iodomethyltrimethylammonium iodide may also exhibit similar properties, such as solubility in water, thermal stability, and electrical conductivity.

Applications De Recherche Scientifique

1. Iodine Clocks in Materials Science

- Summary of Application : Iodine clocks are chemical systems in which iodine is a reaction product that becomes measurable after a certain time lag. The changes in iodine concentration can be associated with changes in pH and redox potential .

- Methods of Application : The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

- Results or Outcomes : The untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition, are reviewed and discussed .

2. Colorimetric and Photothermal Dual-modal Visual Detection of Iodide Ion

- Summary of Application : A portable point-of-care testing (POCT) platform was developed for the dual-modal analysis of Iodide ions (I−), seamlessly integrating both colorimetric and photothermal thermometer techniques .

- Methods of Application : The catalytic efficacy of G-quadruplex structures can be enhanced with the help of I−, manifesting as multicolor transitions from colorless to green and then blue, and accompanied by the increase of temperature, which can be used for the quantitative detection of I− .

- Results or Outcomes : This dual-modal method for portable I− determination is cost-effective, simple, and has remarkable sensitivity (0.5 nmol/L) and selectivity. It was applied to determining the concentration of I− in spiked serum samples .

3. Health Implications of Iodine Deficiency

- Summary of Application : Iodine is a trace element required in the diet to support various physiological functions. It is found primarily in plants grown in iodine-sufficient soil and in seafood, particularly kelp and salt-water fish .

- Methods of Application : The recommended daily allowance for iodine in adults is 150 mg (0.15 mg) per day, and it is 220 mg per day in pregnant women and 290 mg daily in lactating women .

- Results or Outcomes : Health effects of iodine deficiency are substantial, and deficiency is currently the leading cause of brain damage . In addition, hypothyroidism, goiter, cretinism, cognitive and neurological disorders, gastric cancer, and breast disease have been associated with iodine deficiency .

4. Use of Iodine in Disinfectants and Antiseptics

- Summary of Application : Iodine in its liquid or solid form is useful in many ways for scientific purposes such as disinfectant in water treatment, cleaning products for household, and base antiseptics in wound cleaning and for sterilizing skin for surgical procedures .

- Methods of Application : Iodine is applied directly to the area to be disinfected or cleaned .

- Results or Outcomes : The use of iodine as a disinfectant and antiseptic has been shown to be effective in reducing the risk of infection and promoting wound healing .

5. Iodine as a Biostimulant in Plant Growth

- Summary of Application : Iodine, although not an essential element for plants, has been found to have positive effects on plant growth at low concentrations .

- Methods of Application : Iodine can be applied in the form of iodide, iodate, or organic conjugated compounds. It has been shown to induce the activities of enzymatic antioxidants and biosynthesis of non-enzymatic ones .

- Results or Outcomes : Iodine has been documented to regulate the expression of various genes, and the activity and structure of various proteins by protein iodination to improve biomass production and defense responses in plants . It also plays a role in the maintenance of ROS homeostasis in plants under normal as well as challenging environmental conditions .

6. Iodine in Thyroid Hormone Biosynthesis

- Summary of Application : The main biological function of iodine concerns its role in the biosynthesis of thyroid hormones (THs) by the thyroid gland .

- Methods of Application : Iodine is consumed in the diet and is used by the thyroid gland to produce thyroid hormones .

- Results or Outcomes : The production of thyroid hormones is crucial for maintaining normal metabolism and growth in humans . Iodine also exhibits antioxidant properties and protective effects against cancer and inflammatory diseases in humans .

Safety And Hazards

Iodomethyltrimethylammonium iodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water if it comes into contact with the skin, rinsing immediately with plenty of water if it comes into contact with the eyes, and removing the victim to fresh air if inhaled .

Propriétés

IUPAC Name |

iodomethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11IN.HI/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVIWWQMNYZYFQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

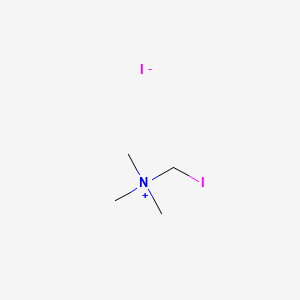

C[N+](C)(C)CI.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39895-69-7 (Parent) | |

| Record name | Ammonium, iodomethyltrimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00960337 | |

| Record name | Iodo-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodomethyltrimethylammonium iodide | |

CAS RN |

39741-91-8 | |

| Record name | Methanaminium, 1-iodo-N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39741-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, iodomethyltrimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodo-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (iodomethyl)trimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

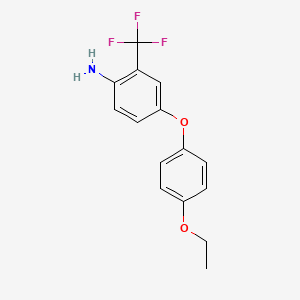

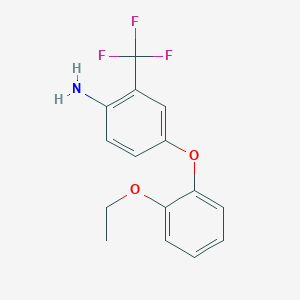

![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1329148.png)